molecular formula C11H13BrO B1266503 2-Bromo-1-mesitylethanone CAS No. 4225-92-7

2-Bromo-1-mesitylethanone

Cat. No. B1266503
CAS RN: 4225-92-7
M. Wt: 241.12 g/mol
InChI Key: HRAZXKYOYNRVMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo compounds and derivatives often involves halogenation reactions, utilizing brominating agents to introduce bromo groups into specific molecular frameworks. For instance, the synthesis of benzofuran derivatives, which are structurally related to 2-Bromo-1-mesitylethanone, has been detailed through reactions involving bromosalicylaldehyde with various ketones and carbonates, showcasing typical methods for incorporating bromo groups into organic molecules (Yakalı et al., 2016).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods have been pivotal in studying the molecular structure of bromo-substituted compounds. These techniques have elucidated the crystal structures, revealing insights into the arrangement and conformation of molecules, as seen in the analysis of benzofuran derivatives (Yakalı et al., 2016). Such studies are essential for understanding the molecular basis of the reactivity and properties of compounds like 2-Bromo-1-mesitylethanone.

Chemical Reactions and Properties

Research on bromo-substituted compounds highlights their versatility in chemical reactions, including halogen-exchange and functionalization processes. These reactions are crucial for modifying chemical structures, improving reactivity, and introducing functional groups that enhance the compound's utility in further chemical transformations. For example, the halogen-exchange reaction to synthesize 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the reactivity of bromo compounds in producing effective chemical protective groups (Li Hong-xia, 2007).

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Bromo-1-mesitylethanone derivatives have been synthesized and evaluated for their antimicrobial activities. The study by Kırılmış et al. (2008) found that certain derivatives, such as (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime, exhibited significant activity against Staphylococcus aureus and Escherichia coli (Kırılmış et al., 2008).

Oxidant Properties and Stress Induction

Karatas et al. (2006) explored the impact of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone on vitamin levels, selenium, and malondialdehyde in rats, suggesting that this compound might induce stress and increase free radicals (Karatas et al., 2006).

Structural Characterization

Yakalı et al. (2016) conducted X-ray crystallography and spectroscopic studies on selected benzofuran derivatives, including 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, revealing details about their molecular structure and interactions (Yakalı et al., 2016).

Enantiomerically Pure Synthesis

Zhang et al. (2014) developed a procedure for synthesizing enantiomerically pure compounds starting from related bromophenyl derivatives, highlighting the method's scalability and efficiency (Zhang et al., 2014).

Carbonic Anhydrase Inhibitory Properties

Balaydın et al. (2012) investigated the inhibition of human cytosolic carbonic anhydrase by novel bromophenols, including derivatives of 2-bromo-1-mesitylethanone, for potential applications in treating various health conditions (Balaydın et al., 2012).

Computational Study on Nucleophilic Substitution Reactions

Erdogan & Erdoğan (2019) conducted a computational study on the reactions between imidazole and various 2-bromo-1-arylethanones, providing insights into the reaction mechanisms and potential applications (Erdogan & Erdoğan, 2019).

Microwave-Assisted Preparation

Bunrit et al. (2011) explored a microwave-assisted method for generating 2-bromo-1-alkenes, highlighting a clean and efficient approach (Bunrit et al., 2011).

Synthesis and Protective Group Application

Li Hong-xia (2007) synthesized 2-bromo-1-(2,5-dimethoxyphenyl)ethanone and demonstrated its effectiveness as a chemical protective group (Li Hong-xia, 2007).

Homogeneous Catalysis

César et al. (2002) discussed the synthesis of novel C−N donor ligands, including reactions involving 2-bromo-1-mesitylethanone derivatives, for applications in homogeneous catalysis (César et al., 2002).

Catalytic Activity

Dasgupta et al. (2017) synthesized Schiff-base ligands and investigated their application in catalysis, demonstrating solvent-induced nuclearity conversion and high catalytic activity (Dasgupta et al., 2017).

Safety And Hazards

The safety information for 2-Bromo-1-mesitylethanone indicates that it is classified under GHS07 . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

2-bromo-1-(2,4,6-trimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAZXKYOYNRVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277102
Record name 2-bromo-1-mesitylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-mesitylethanone

CAS RN

4225-92-7
Record name 4225-92-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=861
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-1-mesitylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 0.3 mol of 1-(2,4,6-trimethylphenyl)-1-ethanone in 200 ml of glacial acetic acid, and add 31.8 g of bromine dropwise while maintaining the reaction medium at a temperature below 10° C. When the addition is complete, allow the reaction medium to return to room temperature and leave at this temperature for 2 hours. Then pour the reaction medium into 500 ml of ice-cold water and extract the aqueous phase with ethyl ether. Wash the organic extracts with saturated aqueous sodium bicarbonate solution and then with salt water, and dry over anhydrous magnesium sulphate.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Chen, QB Xu, GL Song, HJ Zhu - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the molecule of the title compound, C11H13BrO, the adjacent C atoms are almost coplanar with the aromatic ring [maximum deviation 0.035 (3) Å]. In the crystal structure, weak …
Number of citations: 1 scripts.iucr.org
Y Zhu, W Wei, T Ye, Z Liu, L Liu, Y Luo… - Cellular Physiology and …, 2016 - karger.com
… under 0 C afforded 2-bromo-1-mesitylethanone 2. Then the key building block 4-mesitythiazol-2-amine 3 was synthesized by treating 2-bromo-1-mesitylethanone with thiourea in EtOH …
Number of citations: 13 karger.com
YSE Lee, SH Chuang, LYL Huang, CL Lai… - Journal of medicinal …, 2014 - ACS Publications
… The filtrate was concentrated under reduced pressure to give 2-bromo-1-mesitylethanone (7, 1.67 g, 6.93 mmol) as a yellow oil in 95% yield: 1 H NMR (CDCl 3 ) δ 6.87 (s, 2H), 4.27 (s, …
Number of citations: 38 pubs.acs.org
SK Ghosh, D Ghosh, R Maitra, YT Kuo… - European Journal of …, 2016 - Wiley Online Library
… 2-Mesityl-H-imidazo[1,2-a]pyridine (2d): To a stirred solution of 2-bromo-1-mesitylethanone (1.2 g, 5.0 mmol) in ethanol (30 mL) was added 2-aminoypyridine (470 mg, 5.0 mmol) in …
J Gayton - 2020 - search.proquest.com
The need for NIR fluorescent dyes is widely accepted for imaging and communications applications. Cyanines are a commonly used family of dyes for biological imaging due to their …
Number of citations: 3 search.proquest.com
TA Rill - 2016 - egrove.olemiss.edu
Near-infrared (NIR) emissive organic materials are an emerging area of study with an array of applications for both military and civilian purposes including night vision technologies, …
Number of citations: 2 egrove.olemiss.edu

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